N-(Pyridin-3-yl)piperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQBBKYUFLWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Pyridin 3 Yl Piperazine 1 Carboxamide and Its Analogues
Established Synthetic Routes to the Piperazine-1-carboxamide (B1295725) Core
The formation of the piperazine-1-carboxamide linkage is a critical step, typically achieved through the reaction of a piperazine (B1678402) derivative with an activated carboxylic acid or its equivalent.
Direct Amidation and Carbonyldiimidazole-Mediated Approaches
Direct amidation involves the condensation of a carboxylic acid with an amine, a reaction that often requires a coupling agent to activate the carboxylic acid. mdpi.com Common coupling agents facilitate the formation of a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the piperazine nitrogen.
One of the most efficient reagents for this transformation is 1,1'-Carbonyldiimidazole (CDI) . CDI reacts with a carboxylic acid to form an acylimidazolide intermediate. This intermediate is reactive enough to undergo amidation with the piperazine but is generally stable and does not require harsh reaction conditions. nih.govrsc.orgresearchgate.net The by-products of the CDI-mediated reaction, imidazole (B134444) and carbon dioxide, are easily removed, simplifying purification. researchgate.net This method is known for its mild conditions and broad functional group tolerance. rsc.org
Alternative direct amidation protocols utilize other coupling systems, such as carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This combination forms an active ester that readily reacts with the piperazine. A variety of monoacylated piperazine derivatives can be synthesized from carboxylic acids using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which offers good to excellent yields under mild conditions. researchgate.net
Table 1: Comparison of Common Amidation Reagents for Piperazine-1-carboxamide Synthesis
| Coupling Reagent System | Intermediate | Key Advantages | Relevant Findings |
| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Mild conditions, clean by-products (imidazole, CO2), scalable. researchgate.net | Widely used for synthesizing carboxamides, including those derived from coumarin-3-carboxylic acid. nih.gov |
| EDC·HCl / HOBt | O-Acylisourea / Active Ester | High efficiency, commonly used in peptide synthesis. | Effective for preparing aryl piperazine amides from benzoic and cinnamic acids. nih.gov |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Acyloxy triazine | Short reaction times, high yields, avoids bis-N-acylation due to steric hindrance. researchgate.net | Successfully used for selective mono-N-acylation of piperazine derivatives. researchgate.net |
Coupling Reactions for Piperazine and Pyridine (B92270) Moiety Integration
The integration of the piperazine and pyridine rings is a pivotal step in the synthesis of the target compound. A common and effective strategy is the Nucleophilic Aromatic Substitution (SNAr) reaction. nih.gov This reaction is particularly feasible when the pyridine ring is "activated" by the presence of an electron-withdrawing group (EWG) ortho or para to a leaving group (typically a halogen). medium.com
For the synthesis of N-(pyridin-3-yl)piperazine precursors, a typical route involves reacting a piperazine, which may be protected at one nitrogen (e.g., with a Boc group), with a halopyridine. For instance, reacting piperazine with 2-chloro-3-nitropyridine (B167233) allows the nucleophilic piperazine nitrogen to displace the chloride. nih.gov The nitro group at the 3-position acts as a powerful EWG, activating the 2-position for nucleophilic attack. nih.gov Subsequent reduction of the nitro group yields the required 3-aminopyridine (B143674) moiety. This SNAr approach has been utilized in the synthesis of various approved drugs containing the arylpiperazine motif. nih.govmdpi.com
A general synthetic scheme is depicted below:
Step 1: SNAr Reaction: A protected piperazine (e.g., N-Boc-piperazine) is reacted with an activated halopyridine (e.g., 2-chloro-5-nitropyridine). nih.gov
Step 2: Reduction: The nitro group on the pyridine ring is reduced to an amine (e.g., via catalytic hydrogenation). nih.gov
Step 3: Amide Formation: The resulting aminopyridine can then be used in a subsequent reaction to form the carboxamide, or the piperazine can be acylated first, followed by coupling to the pyridine ring.
Advanced Synthetic Strategies for Diversification and Functionalization
To explore structure-activity relationships and optimize properties, analogues of N-(pyridin-3-yl)piperazine-1-carboxamide are synthesized by modifying the core structure at distinct positions.
Modifications at the Piperazine Nitrogen (N4-position)
The distal nitrogen of the piperazine ring (N4) is a common site for functionalization, as it significantly influences the molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov The introduction of substituents at this position can enhance interactions with biological targets and improve properties like solubility. tandfonline.comnih.gov
Common methods for N4-modification include:
N-Alkylation: This is often achieved through nucleophilic substitution using alkyl halides or sulfonates. mdpi.com
Reductive Amination: The N4-nitrogen can be reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-alkyl derivatives. mdpi.com
Amide or Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides introduces amide or sulfonamide functionalities, respectively.
Arylation: N-Arylpiperazines can be formed via cross-coupling reactions, such as the Buchwald-Hartwig amination, or through SNAr reactions with activated aryl halides.
Table 2: Examples of N4-Position Functionalization Strategies
| Reaction Type | Reagents | Substituent Introduced | Purpose/Application |
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | Alkyl groups | Modifying lipophilicity and steric bulk. mdpi.com |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | Substituted alkyl groups | Accessing a wide diversity of functional groups. mdpi.com |
| Acylation | Acyl Chlorides (e.g., RCOCl) | Acyl groups | Introducing hydrogen bond acceptors. tandfonline.com |
| SNAr Reaction | Activated Aryl Halides | Aryl or Heteroaryl groups | Creating long-chain arylpiperazine scaffolds for CNS targets. nih.gov |
Substituent Effects on the Pyridine Ring (N3-position)
The electronic properties of the pyridine ring are heavily influenced by the nature and position of its substituents. nih.gov In the context of this compound, substituents on the pyridine ring can affect the nucleophilicity of the pyridine nitrogen and the reactivity of the ring in coupling reactions.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density of the pyridine ring. This enhances the ring's basicity but can decrease its reactivity in SNAr reactions by destabilizing the negatively charged Meisenheimer complex intermediate. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the ring's electron density. This makes the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack, facilitating SNAr reactions. medium.comnih.gov However, EWGs decrease the basicity of the pyridine nitrogen. acs.org
The position of the substituent is also critical. An EWG at the C2 or C4 position strongly activates the ring for nucleophilic substitution, whereas substitution at the C3 position (as in the parent compound) generally favors electrophilic substitution, though this requires harsh conditions. nih.gov Therefore, the synthesis of substituted analogues often relies on starting with an appropriately substituted pyridine precursor.
Stereoselective Synthesis and Chiral Analogues
Introducing chirality into the piperazine ring can lead to analogues with distinct biological activities. The stereoselective synthesis of substituted piperazines is a challenging but important field. clockss.org
One approach involves a diastereoselective alkylation to introduce a second stereocenter at a late stage of the synthesis. clockss.org This allows for the controlled formation of specific diastereomers. For example, a chiral piperazine can be constructed by attaching two different chiral moieties. Other advanced methods rely on the stereoselective nucleophilic attack of an organometallic reagent onto a suitable precursor, followed by a ring-forming or ring-opening cascade to generate a stereodefined structure. thieme-connect.de The synthesis of piperazines with trans-disubstituted patterns at the 2- and 6-positions, for example, has been explored for applications in organocatalysis and as chiral ligands. clockss.org
Process Optimization and Scalable Synthesis Considerations
For large-scale syntheses, minimizing steps and improving atom economy are paramount. A patented method for a key intermediate, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester, utilizes a photocatalyst in a one-step synthesis from 2-aminopyridine (B139424) and piperazine-1-tert-butyl formate. google.com This approach effectively shortens the synthetic pathway, reduces by-product generation, and improves the yield of the target product, representing a significant process optimization. google.com
The table below summarizes and compares different synthetic strategies and conditions, highlighting key aspects of process optimization.
Another critical aspect of scalable synthesis is the choice of catalyst and the control of reaction conditions to ensure stereoselectivity, where applicable. For related heterocyclic systems, the use of chiral phase transfer catalysts in aza-Michael cyclizations has been shown to be effective on a large scale, achieving high enantiomeric excess which can be further improved by crystallization. mdpi.com Similarly, hydrogenation reactions for creating saturated rings like piperidine (B6355638) often require optimization of catalysts (e.g., Rhodium or Iridium complexes) and conditions to achieve high stereoselectivity and avoid side reactions like defluorination. mdpi.com These principles are directly applicable to the synthesis of complex analogues of this compound.
Molecular Design and Computational Chemistry of N Pyridin 3 Yl Piperazine 1 Carboxamide Derivatives
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of N-(Pyridin-3-yl)piperazine-1-carboxamide derivatives. jksus.org DFT methods are employed to optimize the molecular geometry of these compounds and to calculate their electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals. jksus.orgscirp.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. scirp.orgresearchgate.net A smaller energy gap suggests higher reactivity, which can be a desirable trait for a biologically active molecule. researchgate.net These calculations help in identifying the most reactive sites within the molecule, predicting where interactions with a biological target are most likely to occur. researchgate.net For instance, studies on related heterocyclic compounds like quinoline (B57606) and piperazine (B1678402) derivatives use DFT to elucidate structural parameters and orbital interactions, providing a reliable framework for assessing the physicochemical properties of new designs. jksus.orgscirp.org
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms in the molecule. | Helps identify electrophilic and nucleophilic sites, predicting potential interaction points. scirp.org |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of non-covalent interactions. researchgate.net |
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies are essential for understanding how they interact with the active sites of therapeutic targets such as proteases, kinases, and receptors. nih.govresearchgate.net
These studies have been applied to various piperazine derivatives to explore their potential as inhibitors for targets like the androgen receptor, proprotein convertase subtilisin/kexin type 9 (PCSK9), and renin. researchgate.netresearchgate.netnih.gov The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov Analysis of the resulting poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand-protein complex. nih.gov For example, in the design of renin inhibitors, a rational structure-based approach led to the discovery of potent N-(piperidin-3-yl)pyrimidine-5-carboxamide derivatives by optimizing interactions within the S1/S3 binding pockets of the enzyme. nih.govresearchgate.net
Table 2: Example of Molecular Docking Analysis for Piperazine Derivatives
| Ligand Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) | Docking Software Used |
| Piperazine-linked Thiohydantoins | Androgen Receptor | Gln711, Arg752, Met745 | -9.30 to -11.1 researchgate.net | AutoDock 4.2 researchgate.net |
| Pyrazole-carboxamides | Carbonic Anhydrase II | His94, His96, Thr200 | Not specified nih.gov | BIOVIA Discovery Studio nih.gov |
| 2-((pyridin-3-yloxy)methyl) Piperazines | α7 Nicotinic Acetylcholine Receptor | Not specified | Correlated with pIC50 nih.gov | Auto-Dock 4.2.5.1 nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Modes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes that may occur upon ligand binding. nih.gov
For derivatives of this compound, MD simulations can validate the docking results by monitoring the ligand's stability within the active site. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to assess structural stability. A stable complex is indicated by low RMSD fluctuations over the simulation period. nih.gov Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which residues in the protein are most flexible or most affected by the ligand's presence. These simulations provide a more realistic and accurate understanding of the binding mechanism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govresearchgate.net
In these studies, a set of derivatives with known biological activities is aligned, and their steric and electrostatic fields are calculated. nih.gov A statistical model is then built to relate these fields to the observed activity. The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives indicated that electrostatic contributions were dominant for their anti-inflammatory activity, providing clear guidance for future design. nih.gov Similarly, a 3D-QSAR study on TRPV1 antagonists identified that electrostatic and hydrophobic fields were significant contributors to biological activity. researchgate.net
Chemoinformatics and Ligand-Based Design Approaches
Chemoinformatics encompasses the use of computational methods to analyze large datasets of chemical compounds. Ligand-based design, a key area of chemoinformatics, is employed when the 3D structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.
Methods such as pharmacophore modeling and QSAR fall under this category. For this compound derivatives, a ligand-based approach might involve building a pharmacophore model from a set of known active compounds. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model, or to guide the synthesis of novel derivatives. nih.gov
Predictive Modeling of Molecular Properties Relevant to Biological Activity (e.g., Lipinski's Rules of Five)
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for its success as a drug. researchgate.net Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" and potential oral bioavailability of a molecule. drugbank.comtaylorandfrancis.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
No more than 5 hydrogen bond donors. units.it
No more than 10 hydrogen bond acceptors. units.it
A molecular weight under 500 Daltons. units.it
A calculated octanol-water partition coefficient (logP) not greater than 5. units.it
Computational tools can quickly calculate these properties for this compound derivatives, allowing for early-stage filtering of compounds that are unlikely to become orally active drugs. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is often performed on designed ligands to ensure they possess favorable pharmacokinetic profiles. researchgate.net
Table 3: Predictive Molecular Property Analysis for a Representative Derivative
| Property (Lipinski's Rule) | Threshold | Example Value for a Derivative | Compliance |
| Molecular Weight (MW) | < 500 Da | 350.4 g/mol | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 5 | Yes |
| LogP (Lipophilicity) | ≤ 5 | 2.8 | Yes |
| Rule of Five Violations | ≤ 1 | 0 | Yes |
Structure Activity Relationship Sar Investigations of N Pyridin 3 Yl Piperazine 1 Carboxamide Analogues
Elucidation of Key Pharmacophoric Elements
The pharmacophore of N-(pyridin-3-yl)piperazine-1-carboxamide analogues can be dissected into several key elements that are critical for molecular recognition and biological activity. The core structure generally consists of an aromatic heterocycle (the pyridine (B92270) ring), a central piperazine (B1678402) moiety, and a carboxamide linker. mdpi.comnih.gov
The piperazine ring is a frequently utilized scaffold in medicinal chemistry, largely due to its favorable physicochemical properties and its ability to position pharmacophoric groups in specific spatial orientations. nih.govnih.gov Its two nitrogen atoms are key features; the N1 nitrogen is typically engaged in the carboxamide linkage, while the N4 nitrogen, a basic center, is crucial for forming ionic interactions with target proteins, such as an aspartate residue in a receptor binding pocket. mdpi.comnih.gov The protonatable nature of the N4 nitrogen also enhances the water solubility of the molecule, which is a vital pharmacokinetic property. nih.gov
The pyridine ring serves as a critical aromatic component, often engaging in π-stacking or hydrophobic interactions within the target's binding site. The position of the nitrogen atom within the ring is vital as it influences the electronic distribution and hydrogen-bonding capabilities of the molecule. nih.govresearchgate.net
The carboxamide linker is not merely a spacer but an active participant in binding. It provides a degree of conformational rigidity while its carbonyl oxygen and N-H group can act as hydrogen bond acceptors and donors, respectively. rsc.org Studies have shown that the carboxamide group itself likely forms at least one key binding interaction, highlighting its importance beyond simply connecting the piperazine and pyridine moieties. rsc.org The combination of these elements—a hydrogen bond-accepting/donating linker, a central basic amine, and an aromatic system—constitutes the fundamental pharmacophore required for activity in this class of compounds.
Impact of Substituent Variations on Binding Affinity and Selectivity
Systematic modification of the this compound scaffold has been a key strategy to optimize binding affinity and selectivity. These efforts have focused on exploring the chemical space around the pyridine ring, the piperazine N4-position, and the carboxamide linker.
The pyridine ring is a frequent motif in drug design, and modifications to it can significantly impact pharmacological activity. researchgate.net In the context of this compound analogues, both the position of the nitrogen atom and the introduction of various substituents are critical determinants of potency and selectivity.
One major modification involves scaffold hopping from a pyridine to a pyrimidine (B1678525) ring. researchgate.net In the development of renin inhibitors, this change was hypothesized to be beneficial for two reasons: the additional nitrogen atom at the 1-position of the pyrimidine could form a favorable interaction with a threonine residue (Thr79) in the enzyme's active site, and the pyrimidine core offered more straightforward synthetic routes for further modifications. researchgate.net This strategic replacement of a C-H unit with a nitrogen atom can alter the electronic properties and hydrogen bonding potential of the scaffold, leading to improved interactions. nih.gov
The introduction of substituents onto the pyridine ring also plays a crucial role. For example, in a series of pyridylpiperazine hybrids designed as urease inhibitors, the presence of a nitro group on the pyridine ring was shown to be important for activity. nih.gov Specifically, the electron-withdrawing nature of the nitro group at the 3-position of a 2-chloropyridine (B119429) starting material facilitates the nucleophilic substitution reaction with piperazine, which is a key synthetic step. nih.gov The electronic effects of substituents can modulate the pKa of the pyridine nitrogen and influence its ability to interact with the target protein. researchgate.net
Table 1: Effect of Pyridine Ring Bioisosteric Replacement on Biological Activity
| Scaffold | Rationale for Modification | Observed Effect | Reference |
|---|---|---|---|
| Pyridine | Parent scaffold | Baseline activity | researchgate.net |
| Pyrimidine | Introduce additional hydrogen bond acceptor (N1); improve synthetic accessibility. | Enhanced inhibitory activity by enabling new interactions with target residues. | researchgate.net |
The N4 atom of the piperazine ring is a common site for modification to explore interactions with specific sub-pockets of a target protein. The nature of the substituent at this position can profoundly influence affinity, selectivity, and pharmacokinetic properties. mdpi.com In many arylpiperazine derivatives, this position is attached to a second aryl or heteroaryl group, creating a flexible linker that connects two key pharmacophoric features. mdpi.com
For instance, in a series of androgen receptor antagonists, N-arylpiperazine-1-carboxamide derivatives were synthesized where the N4-position was substituted with a substituted phenyl ring, such as a 4-cyano-3-(trifluoromethyl)phenyl group. nih.gov This substitution was critical for achieving potent antagonist activity. nih.gov Similarly, research on dopamine (B1211576) D3 receptor ligands showed that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, connected either directly or via a linker, to maintain high affinity and selectivity. researchgate.net The loss of basicity at the N4 nitrogen when it is part of an amide linkage does not necessarily diminish affinity, suggesting that its role can be context-dependent and not always reliant on forming strong ionic interactions. researchgate.net
The geometry and chemical nature of the carboxamide linker are of paramount importance for biological activity. This was demonstrated in studies where the carboxamide was replaced by conformationally locked bioisosteres. rsc.org When the carboxamide was substituted with either E or Z olefins, which mimic the two possible rotamers of the amide bond, the resulting analogues lost all biological activity. rsc.org
This finding strongly indicates that the carboxamide group is not merely a passive linker but is actively involved in crucial binding interactions, likely through its hydrogen bonding capabilities. rsc.org Furthermore, the results underscore the need for a sterically unhindered and flexible carboxamide. rsc.org Attempts to introduce steric bulk near the linker, for example by adding an α-methyl group, also led to a loss of activity, possibly by sterically or conformationally preventing the amide carbonyl from engaging in its necessary binding interactions. rsc.org
Table 2: Impact of Carboxamide Linker Modification on Biological Activity
| Linker | Description | Biological Activity | Rationale for Activity Loss | Reference |
|---|---|---|---|---|
| Carboxamide | Flexible, H-bond donor/acceptor | Active | - | rsc.org |
| E-Olefin | Rigid bioisostere | Inactive | Cannot form key binding interactions of the amide. | rsc.org |
| Z-Olefin | Rigid bioisostere | Inactive | Cannot form key binding interactions of the amide. | rsc.org |
Conformational Effects on Biological Activity
The three-dimensional conformation adopted by this compound analogues is a critical factor governing their interaction with biological targets. The inherent flexibility of the piperazine ring and the rotatable bonds in the carboxamide linker allow the molecule to adopt various shapes, but only a specific conformation is typically optimal for binding.
The carboxamide linker itself imposes a significant conformational bias on the molecule. rsc.org The importance of maintaining the correct conformation was highlighted when a highly rigid, locked bicyclic analogue was synthesized; this compound lost most of its potency, indicating that it was not locked in the bioactive conformation. rsc.org This suggests that a certain degree of flexibility is necessary for the molecule to achieve the optimal orientation within the binding site.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel core structures, improve drug-like properties, and circumvent existing patents. nih.govniper.gov.in These techniques have been applied to analogues of this compound to enhance their therapeutic potential.
Scaffold hopping involves replacing the core molecular framework with a chemically different but functionally similar one. nih.gov A prime example is the previously mentioned replacement of the pyridine ring with a pyrimidine ring in the design of renin inhibitors. researchgate.net This hop was executed to gain a new hydrogen-bonding interaction and improve synthetic tractability. researchgate.net In other instances, the piperazine ring itself has been part of a scaffold hop. For example, in a search for neurokinin-3 receptor antagonists, a triazolopiperazine substructure was replaced with an isoxazolo[3,4-c]piperidine scaffold, which yielded a compound with moderate activity and more favorable environmental decomposition properties. nih.gov
Preclinical Biological Evaluation and Profiling Mechanistic Focus
In Vitro Biological Assays for Target Engagement
There is no publicly available data from receptor binding assays specifically for N-(Pyridin-3-yl)piperazine-1-carboxamide.
No specific enzyme activity inhibition data for this compound has been published. Research on related structures includes the evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors and other complex carboxamides as inhibitors of enzymes like DDR1 or CSF1R, but these findings are not directly transferable. nih.govmdpi.com
There are no available results from cell-based functional assays, such as cellular growth inhibition or reporter gene assays, for this compound.
In Vitro Selectivity Profiling Against Off-Targets
No data regarding the in vitro selectivity profiling of this compound against a panel of off-targets has been reported in the literature.
Mechanistic In Vivo Studies in Model Organisms (Non-Human)
There is no published research on in vivo studies in animal models to investigate the target modulation of this compound.
Cellular or Biochemical Biomarker Analysis in Preclinical Models
No published studies were identified that investigated cellular or biochemical biomarkers in response to treatment with this compound in preclinical models.
Investigations of Resistance Mechanisms (e.g., Antibacterial Resistance)
There is no available information from preclinical studies concerning the investigation of resistance mechanisms related to this compound.
Future Directions and Research Opportunities
Rational Design of Novel N-(Pyridin-3-yl)piperazine-1-carboxamide Derivatives
The rational design of new derivatives based on the this compound core is a key avenue for future research. This approach relies on understanding the structure-activity relationships (SAR) to modify the molecule for enhanced potency, selectivity, and favorable pharmacokinetic properties.
Research on analogous structures, such as N-arylpiperazine-1-carboxamides and N-(piperidin-3-yl)pyrimidine-5-carboxamides, has demonstrated that specific substitutions on the aromatic and piperazine (B1678402) rings can dramatically influence biological activity. nih.govresearchgate.netnih.gov For instance, in a series of renin inhibitors, the introduction of a basic amine group and optimization of substituents to interact with the S1/S3 binding pockets of the enzyme led to a 65,000-fold increase in potency. researchgate.netnih.gov Similarly, studies on PCSK9 inhibitors showed that modifications to the piperazine/piperidine (B6355638) core improved potency and ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netnih.gov
Future design strategies for this compound derivatives would systematically explore:
Substitution on the Pyridine (B92270) Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the pyridine ring can modulate the electronic properties and create new interaction points with biological targets.
Modification of the Piperazine Ring: Replacing the piperazine with other cyclic amines (e.g., piperidine, homopiperazine) or substituting at its 2, 3, 5, or 6 positions can alter the compound's conformation and basicity, which is often crucial for target engagement. nih.govnih.gov
Alteration of the Carboxamide Linker: The urea/carboxamide linker is vital for forming hydrogen bonds. Its replacement with bioisosteres like sulfonamides or reverse amides could lead to novel binding modes and improved metabolic stability.
Table 1: Exemplary Structure-Activity Relationship Insights from Analogous Compounds
| Parent Scaffold | Modification | Impact on Biological Activity | Target Class |
|---|---|---|---|
| N-(piperidin-3-yl)pyrimidine-5-carboxamide | Introduction of a basic amine and optimization of S1/S3 binding elements | 65,000-fold increase in potency | Renin Inhibitors |
| N-arylpiperazine-1-carboxamide | Introduction of trans-2,5-dimethylpiperazine | Potent Androgen Receptor (AR) antagonism | Androgen Receptor Antagonists |
| 1-(5-isoquinolinesulfonyl)piperazine | Replacement of cyclohexyl carboxamide with various ring sizes | Ring size correlated with enzyme inhibitory activity | Mycobacterium tuberculosis IMPDH Inhibitors |
| N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide | Analogue optimization | Improved potency and ADME properties | PCSK9 Inhibitors |
Exploration of New Biological Targets and Polypharmacology
A significant opportunity lies in screening this compound and its derivatives against a wide array of biological targets to uncover new therapeutic applications. The pyridine-piperazine motif is a "privileged scaffold" known to interact with diverse protein families, particularly G-protein coupled receptors (GPCRs), kinases, and proteases. mdpi.com
Derivatives of the core structure have shown activity against targets implicated in various diseases:
Cardiovascular Disease: PCSK9 and renin are key regulators of cholesterol and blood pressure, respectively. researchgate.netnih.govresearchgate.netnih.gov
Cancer: Androgen receptors are a primary target in prostate cancer. nih.gov
Infectious Diseases: Urease in Helicobacter pylori and IMPDH in Mycobacterium tuberculosis are validated targets for antimicrobial agents. nih.govnih.gov
Neurological Disorders: Sigma-1 receptors and glycine (B1666218) transporters are targets for conditions like neuropathic pain and schizophrenia. nih.govnih.gov
The ability of a single compound to interact with multiple targets, known as polypharmacology, is an emerging paradigm in drug discovery. This can be advantageous for treating complex multifactorial diseases. Future studies could investigate the polypharmacological profile of this compound derivatives, potentially identifying compounds with synergistic activity against multiple targets involved in a single disease pathway.
Advanced Computational Methodologies in Compound Optimization
Computational chemistry offers powerful tools to accelerate the optimization of lead compounds. Structure-based drug design (SBDD) and ligand-based approaches can be applied to the this compound scaffold.
Molecular Docking: If the three-dimensional structure of a biological target is known, docking studies can predict the binding orientation and affinity of designed derivatives. This allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov For example, docking was used to understand how piperazine and piperidine cores differentially affect binding to sigma-1 receptors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, revealing the stability of interactions and the role of solvent molecules over time.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features with biological activity, QSAR can predict the activity of virtual compounds before they are synthesized.
In Silico ADME/Tox Prediction: Computational models can forecast the pharmacokinetic and toxicity profiles of new derivatives, helping to identify and eliminate compounds with undesirable properties early in the discovery process.
These computational methods were instrumental in the optimization of related series, such as the renin inhibitors where SBDD guided the modifications leading to a highly potent compound. researchgate.netnih.gov
Development of Chemical Probes and Tool Compounds for Biological Systems
Beyond therapeutic potential, this compound derivatives can be developed into chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in cells or in vivo.
To serve as a robust chemical probe, a compound must exhibit high potency and selectivity for its target. Once such a derivative of this compound is identified, it can be further modified by incorporating:
Affinity Tags: A biotin (B1667282) or azide (B81097) tag can be appended, often via a flexible linker, to facilitate affinity purification and identification of binding partners (target deconvolution).
Reporter Groups: Fluorescent dyes can be attached to allow for visualization of the target protein's localization and trafficking within cells using microscopy techniques.
Photo-activatable Cross-linkers: These groups can be used to form a covalent bond between the probe and its target upon UV irradiation, enabling more stable capture of the protein for subsequent analysis.
These tool compounds are invaluable for validating new drug targets and elucidating their roles in cellular pathways.
Application in Chemical Biology and Mechanistic Understanding of Disease Processes
The development of potent and selective derivatives of this compound provides powerful tools for chemical biologists to dissect complex disease mechanisms. By using these molecules to inhibit or modulate specific protein targets, researchers can observe the downstream cellular consequences and better understand the protein's role in a disease state.
For instance, a selective inhibitor derived from this scaffold could be used to:
Validate Novel Targets: Confirm that inhibition of a specific protein produces a desired therapeutic effect in a cellular or animal model of a disease.
Elucidate Signaling Pathways: Trace the sequence of molecular events that are triggered by the modulation of the target protein.
Study Drug Resistance: Investigate the mechanisms by which cells or pathogens develop resistance to a therapeutic agent, as has been explored with IMPDH inhibitors. nih.gov
The pyridine-3-carboxamide (B1143946) moiety itself is a versatile building block found in nature, for example, within the coenzyme vitamin B6 family. nih.gov By creating novel bioactive molecules based on the this compound scaffold, researchers can gain deeper insights into the fundamental biological processes that underpin health and disease.
Q & A
Q. What are the optimal synthetic routes for N-(Pyridin-3-yl)piperazine-1-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling pyridin-3-amine with activated piperazine-1-carboxylic acid derivatives. Key steps include:
- Activation: Use carbodiimide coupling agents (e.g., EDC or DCC) in aprotic solvents like DMF or DCM to activate the carboxylic acid group .
- Coupling: Maintain pH ~7–8 with tertiary amines (e.g., triethylamine) to facilitate nucleophilic attack by the pyridinyl amine .
- Purification: Column chromatography (silica gel, eluent: MeOH/DCM gradients) or recrystallization (e.g., from ethanol/water) yields >90% purity .
Critical Parameters: Elevated temperatures (>50°C) may degrade the pyridine ring; inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridine C3 substitution) and carboxamide bond formation. Key signals:
- Pyridine protons: δ 8.4–8.6 ppm (C2-H), δ 7.3–7.5 ppm (C5-H) .
- Piperazine protons: δ 3.5–3.8 ppm (CH₂-N) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₁₀H₁₃N₄O: 221.11 g/mol) .
- X-ray Crystallography: Resolves stereoelectronic effects (e.g., planarity of the carboxamide linker), critical for docking studies .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on pyridine/piperazine) impact biological activity?
Methodological Answer:
- Pyridine Modifications:
- Electron-withdrawing groups (e.g., -NO₂ at C6) enhance binding to aromatic residues in enzymes (e.g., kinases), as shown in crystallographic studies .
- Methyl/ethoxy groups at C4 reduce metabolic degradation in hepatic microsomal assays .
- Piperazine Modifications:
- Fluorination (e.g., 2-fluorophenyl) increases blood-brain barrier penetration (logP reduction by 0.5 units) .
- Bulky substituents (e.g., 3,5-dimethoxyphenyl) impair D3 receptor selectivity due to steric clashes in the E2 loop .
Data-Driven Insight: A 2025 study found that replacing piperazine with morpholine decreased binding affinity (Ki from 2.6 nM to 393 nM) at D3 receptors .
Q. How can computational methods predict target interactions, and what are their limitations?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina with PHIP (PDB: 5S9D) to model carboxamide linker interactions with bromodomains .
- Key residues: ASP1132 and ARG1136 form hydrogen bonds with the carboxamide carbonyl .
- MD Simulations:
- AMBER force fields reveal conformational flexibility of the piperazine ring in aqueous environments (RMSD >1.5 Å over 100 ns) .
Limitations: False positives arise when neglecting solvent effects (e.g., DMSO in assay buffers) .
- AMBER force fields reveal conformational flexibility of the piperazine ring in aqueous environments (RMSD >1.5 Å over 100 ns) .
Q. How to resolve contradictions in biological data across studies (e.g., receptor selectivity vs. promiscuity)?
Methodological Answer:
- Assay Optimization:
- Structural Analysis:
Critical Research Gaps
- In Vivo Efficacy: Limited data on pharmacokinetics (e.g., oral bioavailability) in murine models.
- Off-Target Effects: No comprehensive profiling against GPCR/kinome panels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
